molecular formula C20H19NO4S B14563316 N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide CAS No. 62035-70-5

N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide

Cat. No.: B14563316
CAS No.: 62035-70-5
M. Wt: 369.4 g/mol
InChI Key: NTBAUQXQPTUTHV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide typically involves several steps. One common method includes the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate can then be further reacted with appropriate sulfonamide reagents under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Scientific Research Applications

N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.

    Materials Science: The compound’s unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It can be used as a tool to study enzyme inhibition and protein interactions, providing insights into various biological processes.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide primarily involves the inhibition of specific enzymes, such as carbonic anhydrase IX. By binding to the active site of the enzyme, the compound prevents its normal function, leading to a decrease in tumor cell proliferation and survival . This inhibition can also affect other molecular pathways involved in cell metabolism and pH regulation.

Comparison with Similar Compounds

N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62035-70-5

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3-methoxy-4-phenylmethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C20H19NO4S/c1-24-20-14-17(21-26(22,23)18-10-6-3-7-11-18)12-13-19(20)25-15-16-8-4-2-5-9-16/h2-14,21H,15H2,1H3

InChI Key

NTBAUQXQPTUTHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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